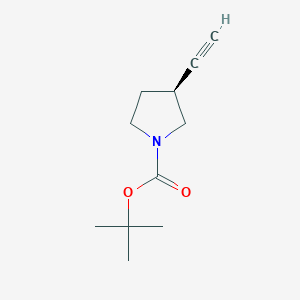

(S)-1-Boc-3-Ethynylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDGOUSDBBFBRO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733765 | |

| Record name | tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785051-40-3 | |

| Record name | tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of (S)-1-Boc-3-Ethynylpyrrolidine

[1]

Executive Summary

(S)-1-Boc-3-ethynylpyrrolidine is a critical chiral scaffold in medicinal chemistry, functioning as a versatile "click chemistry" handle (via CuAAC reactions) and a precursor for covalent inhibitors targeting cysteine residues.[1] Its pyrrolidine core offers improved solubility and pharmacokinetic profiles compared to carbocyclic analogs, while the ethynyl group provides a rigid, linear vector for structure-activity relationship (SAR) exploration.

This guide details a robust, enantioselective synthesis starting from the chiral pool material (S)-1-Boc-pyrrolidine-3-carboxylic acid .[1] Unlike routes relying on the displacement of activated alcohols (which risk racemization or elimination) or the use of unstable aldehyde intermediates, this protocol utilizes a controlled oxidation-homologation sequence designed to preserve the C3 stereocenter.[1]

Retrosynthetic Analysis

The strategic disconnection of this compound reveals the aldehyde (S)-1-Boc-pyrrolidine-3-carbaldehyde as the pivotal intermediate.[1] Direct installation of the alkyne via nucleophilic substitution is disfavored due to the poor nucleophilicity of acetylide anions toward secondary halides and the high risk of E2 elimination. Therefore, a Seyferth-Gilbert Homologation (specifically the Ohira-Bestmann modification ) is selected to convert the aldehyde to the terminal alkyne under mild, non-epimerizing conditions.[1]

Figure 1: Retrosynthetic strategy prioritizing stereochemical retention via C1-homologation.[1]

Synthetic Methodology

Route Overview

-

Step 1: Chemoselective reduction of the carboxylic acid to the primary alcohol.

-

Step 2: Controlled oxidation to the aldehyde (avoiding over-oxidation or racemization).

-

Step 3: One-carbon homologation to the terminal alkyne.[1]

Step 1: Reduction to (S)-1-Boc-3-(hydroxymethyl)pyrrolidine

The carboxylic acid is reduced using a Borane-THF complex.[1] This method is preferred over LiAlH₄ as it is chemoselective and tolerates the Boc protecting group.

-

Reagents: (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv), BH₃·THF (1.0 M, 1.5 equiv), THF (anhydrous).

-

Protocol:

-

Dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid in anhydrous THF (0.5 M) under N₂ atmosphere.

-

Cool to 0 °C. Add BH₃·THF dropwise over 30 minutes.

-

Allow warming to room temperature (RT) and stir for 4–6 hours (monitor by TLC).

-

Quench: Cool to 0 °C. Carefully add MeOH (excess) dropwise to destroy excess borane (H₂ evolution).

-

Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though the crude is often sufficiently pure (>95%).

-

Step 2: Oxidation to (S)-1-Boc-pyrrolidine-3-carbaldehyde

The Parikh-Doering oxidation (SO₃[1]·Pyridine) is recommended over Swern for scale-up due to milder temperature requirements (-10 °C vs -78 °C) and easier handling, minimizing the risk of alpha-epimerization.[1]

-

Reagents: Alcohol (from Step 1), SO₃·Pyridine complex (3.0 equiv), DMSO (excess/solvent), Et₃N (5.0 equiv).

-

Protocol:

-

Dissolve the alcohol in anhydrous DMSO/CH₂Cl₂ (1:1 v/v, 0.3 M). Cool to 0 °C.

-

Add Et₃N followed by portion-wise addition of SO₃·Pyridine.

-

Stir at 0 °C for 1 hour, then allow to warm to 10 °C over 2 hours.

-

Workup: Pour into ice-water. Extract with CH₂Cl₂ (3x). Wash combined organics with 10% citric acid (removes pyridine), sat. NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate. Note: The aldehyde is prone to hydrate formation and racemization; use immediately in Step 3.

-

Step 3: Ohira-Bestmann Homologation

This step converts the aldehyde to the alkyne using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1] This reagent generates the active dimethyl (diazomethyl)phosphonate species in situ via deacetylation with mild base (K₂CO₃), avoiding the strong bases (e.g., n-BuLi) required for the Corey-Fuchs reaction.[1]

-

Reagents: Aldehyde (from Step 2), Ohira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH (anhydrous).[1]

-

Protocol:

-

Dissolve the Ohira-Bestmann reagent and K₂CO₃ in anhydrous MeOH (0.2 M) at 0 °C. Stir for 15 mins to generate the active species.

-

Add a solution of the aldehyde in MeOH dropwise.

-

Stir at 0 °C for 1 hour, then warm to RT overnight.

-

Workup: Dilute with Et₂O (precipitates phosphate salts). Wash with sat. NaHCO₃ and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a colorless oil or low-melting solid.[1]

-

Mechanistic Insight: Ohira-Bestmann Reaction

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds through a base-mediated deacetylation, followed by a Horner-Wadsworth-Emmons (HWE)-like attack on the aldehyde.[1] The resulting intermediate undergoes a cycloelimination and rearrangement to form the alkyne.

Figure 2: Mechanistic pathway of the Ohira-Bestmann homologation.[1]

Characterization & Quality Control

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >97% | HPLC (210 nm) / GC |

| Enantiomeric Excess (ee) | >98% | Chiral HPLC (Chiralpak AD-H or OD-H) |

| ¹H NMR Diagnostic | δ ~2.10 ppm (d, J~2 Hz, 1H) | 400 MHz CDCl₃ |

| IR Diagnostic | 3290 cm⁻¹ (≡C-H str), 2110 cm⁻¹ (C≡C str) | FT-IR (Neat) |

| Mass Spec | [M+H]⁺ = 196.13 (calc) | ESI-MS |

Detailed NMR Analysis (400 MHz, CDCl₃)

-

1.46 ppm (s, 9H): Boc tert-butyl group.[1]

-

1.85–2.20 ppm (m, 2H): C4 protons (ring methylene).

-

2.12 ppm (d, J = 2.4 Hz, 1H): Acetylenic proton (≡C-H ).[1]

-

3.00–3.15 ppm (m, 1H): C3 proton (methine chiral center).

-

3.25–3.65 ppm (m, 4H): C2 and C5 protons (alpha to nitrogen).

-

Note: Rotamers of the Boc group often cause line broadening or signal doubling in NMR spectra at room temperature.

-

Optical Rotation

Specific rotation is highly solvent and concentration-dependent.[1]

-

Reference Value: [α]²⁰_D ≈ -7.2° (c=1.0, CHCl₃) (Value for analogous structures; experimental verification required for specific batch).

Safety & Handling

-

Ohira-Bestmann Reagent: While more stable than many diazo compounds, it should be stored cold and handled in a fume hood.[1] Avoid friction or shock.

-

Borane-THF: Flammable and moisture sensitive.[1] Evolves H₂ gas upon quenching.

-

Storage: The final alkyne is stable at -20 °C. Avoid prolonged exposure to light which may induce polymerization.

References

-

Seyferth-Gilbert Homologation Review

- Title: The Seyferth–Gilbert Homologation as a Vers

- Source:Current Organic Synthesis, 2004.

-

Ohira-Bestmann Modification Protocol

-

Synthesis of Chiral Pyrrolidines (Related Precursors)

-

One-Pot Reduction/Homologation (Advanced Route)

(S)-1-Boc-3-Ethynylpyrrolidine CAS number and molecular structure

[1][2]

Chemical Identity & Structural Analysis

(S)-1-Boc-3-Ethynylpyrrolidine is a chiral, heterocylic building block widely utilized in medicinal chemistry as a rigid, non-aromatic scaffold.[1][2] It serves as a critical intermediate for introducing the pyrrolidine ring into drug candidates, particularly through "Click Chemistry" (CuAAC) or Sonogashira coupling reactions.[2]

| Property | Data |

| Chemical Name | tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate |

| Common Name | This compound |

| CAS Number | 785051-40-3 (Specific to (S)-enantiomer) Note: 287193-00-4 is often used for the racemic or unspecified structure.[1][2] |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 195.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC1 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Chirality | (S)-enantiomer (3-position stereocenter) |

Structural Significance

The pyrrolidine ring is a "privileged scaffold" in drug discovery, offering high solubility and sp³ character that improves the physicochemical properties of drug candidates (Fsp³ score).[2] The C3-ethynyl group acts as a versatile "warhead" or "handle," allowing for:

Synthesis & Manufacturing

The most robust synthetic route to this compound avoids racemization by utilizing the Bestmann-Ohira Homologation .[1][2] This method converts an aldehyde (derived from the chiral pool) directly into a terminal alkyne.[2]

Retrosynthetic Analysis

The target is accessible from (S)-1-Boc-3-hydroxymethylpyrrolidine or (S)-1-Boc-pyrrolidine-3-carboxylic acid , both of which are commercially available chiral pool materials.[1][2]

Figure 1: Synthetic pathway via Seyferth-Gilbert homologation (Bestmann-Ohira modification).

Detailed Experimental Protocol

Step 1: Oxidation to Aldehyde

-

Reagents: Oxalyl chloride, DMSO, TEA (Swern) or Dess-Martin Periodinane.[1][2]

-

Protocol: To a solution of (S)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in DCM at -78°C, add oxalyl chloride (1.1 eq) and DMSO (2.2 eq). Stir for 30 min. Add triethylamine (5 eq) and warm to 0°C.

-

Checkpoint: Isolate the aldehyde immediately; it is prone to racemization and hydrate formation.[2]

Step 2: Bestmann-Ohira Homologation This step installs the alkyne carbon while preserving the C3 stereocenter.[1][2]

-

Reagents: Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate), K₂CO₃, Methanol.[1][2][3]

-

Protocol:

-

Dissolve the crude aldehyde (from Step 1) in anhydrous methanol under N₂.[1][2]

-

Add K₂CO₃ (2.0 eq) followed by the Bestmann-Ohira reagent (1.2 eq).[1][2]

-

Stir at room temperature for 4–12 hours.

-

Workup: Dilute with Et₂O, wash with NaHCO₃ and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Characterization & Quality Control

Verification of the (S)-enantiomer requires specific analytical techniques to ensure optical purity.

Nuclear Magnetic Resonance (NMR)[1][2][4]

-

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry (MS)[1][2]

-

Expected Peaks:

Chiral Purity Analysis[2]

Applications in Drug Discovery

This compound is a versatile intermediate used to construct libraries of bioactive compounds.[1][2]

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "growing vector."[1][2] The alkyne handle allows researchers to probe adjacent binding pockets by attaching diverse azides via Click Chemistry.[2]

Synthesis of Triazole-Linked Inhibitors

The 1,2,3-triazole ring formed via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) acts as a bioisostere for amide bonds, providing metabolic stability.[1][2]

Figure 2: Functionalization workflows for the ethynylpyrrolidine scaffold.

Covalent Probes

While less reactive than acrylamides, the alkyne moiety can be activated (e.g., to an ynamine or via proximity) to target specific cysteine residues in activity-based protein profiling (ABPP).[1][2]

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The terminal alkyne is generally stable but can undergo polymerization or oxidation if exposed to heat or radical initiators for prolonged periods.[2]

-

Safety: Irritant.[1][2][4] Avoid contact with skin and eyes.[1] The Bestmann-Ohira reagent used in synthesis generates nitrogen gas; ensure proper venting.[1][2]

References

-

Organic Syntheses. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Org.[1][2][3][5][6] Synth.2024 , 101, 258–273. Link[1]

-

Müller, S., et al. "The Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis."[2][6][7] Synlett1996 , 521–522.[2][6][7] Link[1][2]

-

Dickson, H. D., et al. "Development of a Scalable Synthesis of this compound."[1][2] Tetrahedron Letters2004 , 45, 5597-5599.[2][6] Link[1][2]

-

PubChem. "tert-butyl (3S)-3-ethynylpyrrolidine-1-carboxylate (Compound)."[1][2] National Library of Medicine.[1][2] Link[1][2]

Sources

- 1. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]

Unlocking New Dimensions in Drug Discovery: A Technical Guide to the Potential Research Directions of (S)-1-Boc-3-Ethynylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-Ethynylpyrrolidine is a chiral building block poised to significantly impact modern medicinal chemistry. Its unique trifecta of structural features—a stereochemically defined pyrrolidine ring, a versatile terminal alkyne, and a strategically placed Boc protecting group—offers a powerful toolkit for the synthesis of complex molecular architectures. The pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs, provides a three-dimensional framework that can effectively explore chemical space, while the terminal alkyne serves as a gateway to a multitude of chemical transformations. This guide delves into the core attributes of this compound, outlining promising research directions and providing detailed experimental protocols to empower researchers in their quest for novel therapeutics. We will explore its application in creating diverse compound libraries via "click" chemistry, its role as a rigid scaffold in Proteolysis Targeting Chimeras (PROTACs), and its potential as a novel anchor for targeted covalent inhibitors.

The Strategic Advantage of this compound: A Structural Overview

The therapeutic potential of this compound stems from the synergistic interplay of its constituent parts. The saturated pyrrolidine ring, unlike flat aromatic systems, introduces a distinct three-dimensional geometry into molecules, a feature known to enhance binding affinity and selectivity to biological targets.[1][2] The "(S)" stereochemistry at the C3 position provides a crucial handle for enantioselective interactions with chiral biological macromolecules, a cornerstone of modern drug design.[2]

The terminal alkyne functionality is a versatile chemical handle, amenable to a wide array of high-yielding and orthogonal reactions. This allows for the late-stage introduction of diverse functionalities, a key strategy in optimizing lead compounds. Finally, the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers robust protection during synthetic manipulations and can be readily removed under acidic conditions to reveal a secondary amine, providing another point for diversification or for mimicking natural ligands.

Synthesis of the Core Scaffold: A Reliable and Scalable Route

A dependable supply of this compound is paramount for its widespread application. A robust synthetic pathway commences from the commercially available and relatively inexpensive (S)-1-Boc-3-hydroxypyrrolidine. This two-step sequence involves an oxidation followed by a one-carbon homologation of the resulting ketone.

Oxidation of (S)-1-Boc-3-hydroxypyrrolidine to (S)-N-Boc-3-pyrrolidinone

The initial step is the oxidation of the secondary alcohol to a ketone. Several mild and efficient oxidation protocols can be employed to minimize side reactions and preserve the integrity of the Boc protecting group.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

This method is favored for its mild conditions and high yields.[3]

-

Materials: (S)-1-Boc-3-hydroxypyrrolidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-pyrrolidinone.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Conversion of (S)-N-Boc-3-pyrrolidinone to this compound

The transformation of the ketone to a terminal alkyne can be efficiently achieved using one-carbon homologation reagents such as the Seyferth-Gilbert reagent or, more commonly, the Ohira-Bestmann reagent due to its milder reaction conditions.[4][5][6]

Protocol: Ohira-Bestmann Homologation

This protocol utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) for a reliable conversion.[6]

-

Materials: (S)-N-Boc-3-pyrrolidinone, Ohira-Bestmann reagent, Potassium carbonate (K₂CO₃, anhydrous), Methanol (MeOH, anhydrous), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve (S)-N-Boc-3-pyrrolidinone (1 equivalent) in anhydrous THF and anhydrous MeOH (typically a 2:1 to 3:1 ratio) in a round-bottom flask under an inert atmosphere.

-

Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.

-

Add the Ohira-Bestmann reagent (1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

-

Caption: Synthetic route to this compound.

Research Direction I: Harnessing "Click" Chemistry for Rapid Library Generation

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[7][8] This reaction is highly efficient, regioselective, and proceeds under mild, often aqueous, conditions, making it perfect for generating large and diverse libraries of 1,2,3-triazole-containing compounds.[7] The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and dipole interactions with biological targets.

By reacting this compound with a diverse panel of organic azides, researchers can rapidly access a vast chemical space. This approach is particularly valuable in the early stages of drug discovery for hit identification.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: this compound, Organic azide of interest, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, A suitable solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO).

-

Procedure:

-

In a reaction vial, dissolve this compound (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography or preparative HPLC.

-

Caption: CuAAC for diverse library synthesis.

Research Direction II: A Chiral Scaffold for PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not just a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a productive ternary complex and for the overall properties of the PROTAC, such as cell permeability and solubility.[10][11]

The rigid, three-dimensional structure of the pyrrolidine ring makes this compound an attractive scaffold for incorporation into PROTAC linkers. The terminal alkyne can be used to attach the E3 ligase ligand or the target protein ligand via a stable triazole linkage formed through a CuAAC reaction. The stereochemistry of the pyrrolidine can impart a specific spatial orientation to the two ligands, which can be crucial for optimal ternary complex formation.

Experimental Workflow for PROTAC Synthesis:

-

Functionalize Ligands: Synthesize or procure the target protein ligand and the E3 ligase ligand with complementary functionalities (e.g., one with an azide and the other with a handle for attachment to the pyrrolidine).

-

Attach First Ligand: React this compound with the azide-functionalized ligand via CuAAC.

-

Deprotection and Attachment of Second Ligand: Remove the Boc protecting group from the pyrrolidine nitrogen. The resulting secondary amine can then be coupled to the second ligand, which should possess a suitable functional group for amide bond formation (e.g., a carboxylic acid).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-Boc-3-Ethynylpyrrolidine

Introduction: The Significance of a Chiral Building Block

(S)-1-Boc-3-ethynylpyrrolidine is a highly valuable, chiral building block in the landscape of modern medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the synthetically versatile terminal alkyne functional group, makes it a prized synthon for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability and ensures controlled reactivity at the nitrogen atom, allowing for selective transformations at the ethynyl moiety. This compound serves as a critical intermediate in the synthesis of a diverse range of bioactive molecules, including potent kinase inhibitors and other therapeutic agents where precise three-dimensional orientation is paramount for biological activity.[1][2]

This technical guide provides a comprehensive, field-proven two-step synthetic pathway to this compound, commencing from the commercially available starting material, (S)-1-Boc-3-hydroxypyrrolidine. The described methodology is designed for reliability and scalability, emphasizing mild reaction conditions and straightforward purification procedures.

Synthetic Strategy: A Two-Step Approach

The conversion of a secondary alcohol to a terminal alkyne is efficiently achieved through a robust two-step sequence: an oxidation followed by a one-carbon homologation. This strategy avoids harsh reagents and provides excellent control over the desired stereochemistry.

-

Step 1: Oxidation via Dess-Martin Periodinane (DMP) : The secondary alcohol of (S)-1-Boc-3-hydroxypyrrolidine is oxidized to the corresponding ketone, (S)-1-Boc-3-pyrrolidinone. DMP is the oxidant of choice due to its high efficiency under mild, neutral conditions, which preserves the integrity of the acid-labile Boc protecting group.[3][4][5]

-

Step 2: Ohira-Bestmann Homologation : The resulting ketone is converted directly to the terminal alkyne, this compound. This reaction utilizes the Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, under mild basic conditions.[6][7][8] This method is superior to the original Seyferth-Gilbert homologation for this substrate, as it circumvents the need for strong bases like potassium tert-butoxide, thereby preventing potential side reactions such as epimerization or degradation of the starting material.[9][10]

Overall Synthetic Workflow

Figure 1. High-level overview of the two-step synthesis.

Reaction Mechanisms: The 'Why' Behind the Chemistry

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5] The reaction proceeds through a ligand exchange mechanism at the hypervalent iodine center.

-

Causality: The alcohol substrate displaces an acetate ligand on the DMP reagent to form an intermediate periodinane ester.[4] An intramolecular deprotonation of the carbon-bearing hydroxyl group by an acetate ion facilitates a reductive elimination process. This concerted step forms the ketone, acetic acid, and the reduced iodine(III) species (1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide). The choice of DMP is critical; its high solubility in common organic solvents like dichloromethane (DCM) and its reactivity at neutral pH and room temperature make it ideal for substrates with sensitive functional groups like the Boc-protecting group.[11][12]

Ohira-Bestmann Homologation

This reaction provides a powerful method for the one-carbon homologation of aldehydes and ketones to terminal alkynes.[6][8]

-

Causality: The reaction is initiated by the base-mediated cleavage of the acetyl group from the Ohira-Bestmann reagent, generating a reactive dimethyl (diazomethyl)phosphonate carbanion in situ.[7][9] This nucleophilic carbanion then attacks the carbonyl carbon of (S)-1-Boc-3-pyrrolidinone. The resulting alkoxide undergoes an intramolecular cyclization, akin to a Horner-Wadsworth-Emmons reaction, to form an unstable oxaphosphetane intermediate.[13] This intermediate rapidly eliminates dimethyl phosphate to yield a vinyl diazo species. Upon loss of dinitrogen gas (N₂), a vinylidene carbene is formed, which immediately undergoes a 1,2-migration (rearrangement) to furnish the final, stable terminal alkyne product.[9][13] The use of a mild base like potassium carbonate is crucial for preserving the stereochemical integrity of the chiral center adjacent to the carbonyl group.

Figure 2. Key intermediates in the Ohira-Bestmann reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents should be handled with care. Dess-Martin periodinane can be shock-sensitive under certain conditions; handle with care and avoid grinding.[3]

Protocol 1: Synthesis of (S)-tert-Butyl 3-oxopyrrolidine-1-carboxylate

Materials:

-

(S)-1-Boc-3-hydroxypyrrolidine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add Dess-Martin periodinane (1.2 eq) to the stirred solution in portions over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[14]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the resulting biphasic mixture vigorously for 30 minutes until the solid byproducts dissolve and both layers become clear.[14]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-Boc-3-pyrrolidinone as a colorless oil or low-melting solid.

Protocol 2: Synthesis of (S)-tert-Butyl 3-ethynylpyrrolidine-1-carboxylate

Materials:

-

(S)-1-Boc-3-pyrrolidinone

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Methanol (MeOH), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add the Ohira-Bestmann reagent (1.5 eq) dropwise to the stirred suspension over 20-30 minutes. Vigorous gas (N₂) evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and diethyl ether (or ethyl acetate).

-

Separate the layers and extract the aqueous phase twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

Data Summary and Characterization

The following table summarizes typical experimental data for this two-step synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Reagent (eq) | Product | Typical Yield (%) | Purity (¹H NMR) |

| 1 | (S)-1-Boc-3-hydroxypyrrolidine | DMP (1.2) | (S)-1-Boc-3-pyrrolidinone | 90-98% | >98% |

| 2 | (S)-1-Boc-3-pyrrolidinone | Ohira-Bestmann (1.5) | This compound | 75-85% | >97% |

Characterization:

-

Intermediate ((S)-1-Boc-3-pyrrolidinone): The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the alcohol proton and the methine proton signal (around 4.4 ppm) and the appearance of characteristic methylene proton signals adjacent to a carbonyl are indicative of a successful oxidation. Mass spectrometry should confirm the expected molecular weight.

-

Final Product (this compound): Confirmation is achieved through ¹H NMR, ¹³C NMR, and IR spectroscopy. Key diagnostic signals include the appearance of the acetylenic proton (singlet or narrow triplet, ~2.2-2.5 ppm) in the ¹H NMR spectrum and the two alkyne carbon signals in the ¹³C NMR spectrum (~70 and 80 ppm). A characteristic C≡C-H stretching frequency should be observable in the IR spectrum around 3300 cm⁻¹.

References

- BenchChem. (2025). Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine from L-proline: A Technical Guide. BenchChem Scientific.

- ENZYMASTER NINGBO BIO ENG CO LTD. (2021). Enzymatic preparation method of ketoreductase and S-1-BOC-3 hydroxypiperidine. Eureka.

- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.

- Sigma-Aldrich. (n.d.). (S)-(+)-N-Boc-3-pyrrolidinol. Sigma-Aldrich.

- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- BenchChem. (2025). 3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs. BenchChem Scientific.

- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- Organic Chemistry Portal. (n.d.).

- Schultz, L. et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Wikipedia. (n.d.).

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Wikipedia. (n.d.). Dess–Martin periodinane.

- Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)

- SigutLabs. (2023). Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents.

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)

- BenchChem. (2025). A Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery. BenchChem Scientific.

- The Journal of Organic Chemistry. (2007). A Convenient Synthesis of Dimethyl (Diazomethyl)phosphonate (Seyferth/Gilbert Reagent).

- Brown, D. G., & Wustrow, D. J. (2009).

- Enamine. (n.d.). Dess-Martin reagent.

- Chem-Impex. (n.d.). (S)-1-Boc-3-(aminomethyl)pyrrolidine.

- Chemistry Stack Exchange. (2017). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction.

- Alfa Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). (S)-(-)-1-Boc-3-aminopyrrolidine.

- ChemEurope.com. (n.d.). Dess-Martin periodinane.

- WordPress.com. (2014). Seyferth-Gilbert Alkyne Synthesis. ORGANIC CHEMISTRY SELECT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 7. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 8. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 11. Dess-Martin reagent - Enamine [enamine.net]

- 12. Dess-Martin_periodinane [chemeurope.com]

- 13. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(S)-1-Boc-3-Ethynylpyrrolidine: A Versatile Chiral Building Block for Modern Drug Discovery

Application Notes and Protocols

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence is a testament to its ability to impart favorable physicochemical properties and to present functional groups in a well-defined three-dimensional orientation, crucial for specific interactions with biological targets.[4][5]

Within this important class of heterocycles, (S)-1-Boc-3-ethynylpyrrolidine has emerged as a particularly powerful and versatile building block. This reagent uniquely combines three critical features for drug design:

-

A Saturated, Chiral Pyrrolidine Core: The non-planar, sp³-hybridized ring helps molecules "escape flatland," increasing their structural complexity and potential for improved pharmacological profiles compared to flat, aromatic systems.[2] The defined (S)-stereochemistry allows for the design of enantiomerically pure drug candidates, which is critical for enhancing potency and minimizing off-target effects.[5]

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection of the ring's secondary amine. This chemical handle ensures that synthetic transformations can be directed specifically to the ethynyl group and allows for late-stage deprotection to reveal a key site for further molecular elaboration.[1]

-

A Terminal Ethynyl Group: The acetylene functionality is a versatile and highly reactive handle for a range of powerful chemical transformations. It is the linchpin that allows this building block to be seamlessly integrated into diverse molecular architectures.[6]

This guide provides an in-depth exploration of the applications of this compound, focusing on the key chemical reactions that make it an indispensable tool in the drug discovery arsenal. We will delve into the causality behind its strategic use and provide detailed, field-proven protocols for its implementation in synthesis.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | Colorless to pale yellow oil or liquid |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, DMF) |

| Storage | Store refrigerated (2-8 °C) under an inert atmosphere (Nitrogen or Argon) to prevent degradation. |

Handling and Stability: this compound is generally stable under recommended storage conditions. However, like many terminal alkynes, it can be sensitive to strong bases, oxidation, and certain metals. It is best handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). For reactions requiring anhydrous conditions, ensure solvents and other reagents are properly dried.

Section 2: The Strategic Advantage in Medicinal Chemistry

The utility of this compound stems from the synergistic interplay of its structural components. Each feature addresses a specific challenge in drug design, from establishing molecular complexity to enabling modular synthesis.

Caption: Key structural features of this compound and their corresponding advantages in drug design.

Section 3: Key Applications & Synthetic Protocols

The terminal alkyne of this compound is the gateway to its broad utility, primarily through two powerful and reliable transformations: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Note: The Power of "Click" Chemistry

The CuAAC reaction is the cornerstone of "click chemistry," a class of reactions prized for their efficiency, reliability, and biocompatibility.[] For drug discovery, this reaction is transformative. It allows for the rapid and clean covalent linking of the pyrrolidine building block to another molecule containing an azide group. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a passive linker; it is exceptionally stable to metabolic degradation and can act as a bioisostere for an amide bond, often improving the pharmacokinetic properties of a molecule.[8] This modular approach is ideal for generating large libraries of compounds for high-throughput screening (HTS) and for structure-activity relationship (SAR) studies.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

identifying and removing side products in (S)-1-Boc-3-Ethynylpyrrolidine reactions

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving (S)-1-Boc-3-ethynylpyrrolidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile chiral building block. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with practical, field-tested insights to ensure the success of your experiments.

Troubleshooting Workflow: Identifying and Removing Side Products

The following workflow provides a systematic approach to identifying and mitigating unwanted side products in your reactions with this compound.

Caption: A general workflow for troubleshooting reactions involving this compound.

Frequently Asked Questions (FAQs)

Sonogashira Coupling Reactions

Question 1: I am observing a significant amount of a non-polar byproduct in my Sonogashira coupling reaction. What is it and how can I get rid of it?

Answer: The most common non-polar byproduct in Sonogashira reactions is the homocoupled dimer of your alkyne, in this case, (S,S)-1,4-bis(1-Boc-pyrrolidin-3-yl)buta-1,3-diyne. This side reaction, often referred to as Glaser or Hay coupling, is primarily promoted by the presence of oxygen and the copper(I) co-catalyst, which can oxidize and facilitate the dimerization of the terminal alkyne.[1][2]

Causality and Prevention:

-

Oxygen Sensitivity: The homocoupling is an oxidative process. Therefore, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1] Degassing your solvents and reagents prior to use is highly recommended. Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further minimize oxygen.[3][4]

-

Copper-Free Conditions: A common strategy to avoid homocoupling is to perform the Sonogashira reaction without a copper co-catalyst.[1] While this may require higher temperatures or different palladium catalysts and ligands, it effectively eliminates the primary pathway for dimer formation.

-

Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain its low concentration at any given time, thus favoring the desired cross-coupling over homocoupling.[1]

Removal Protocol: Flash Column Chromatography

Flash column chromatography is the most effective method for removing the homocoupling byproduct.[1]

Step-by-Step Methodology:

-

Concentrate the Reaction Mixture: After quenching the reaction and performing an aqueous workup, concentrate the crude product under reduced pressure.

-

Choose an Appropriate Solvent System: The homocoupled dimer is significantly less polar than the desired cross-coupled product. A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between your product and the non-polar byproduct.

-

Prepare the Column: Pack a silica gel column with the chosen solvent system.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute and Collect Fractions: Run the column, collecting fractions and monitoring them by TLC. The non-polar homocoupled product will elute first, followed by your desired product.

-

Combine and Concentrate: Combine the pure fractions containing your product and concentrate them under reduced pressure.

Table 1: Typical TLC Rf Values for Sonogashira Reaction Components

| Compound | Typical Rf (20% Ethyl Acetate in Hexanes) |

| Homocoupled Dimer | ~0.8 - 0.9 |

| Desired Cross-Coupled Product | ~0.4 - 0.6 |

| This compound | ~0.3 - 0.5 |

Note: Rf values are approximate and can vary depending on the specific aryl halide used and the exact TLC conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question 2: My CuAAC reaction is sluggish, and I'm seeing a byproduct with a similar polarity to my starting alkyne. What could be the issue?

Answer: A common issue in CuAAC reactions is the presence of unreacted starting materials and potential side products arising from the instability of the reagents. The byproduct with a similar polarity to your starting alkyne could be a result of alkyne dimerization, though this is less common than in Sonogashira reactions, or other decomposition pathways. The sluggishness of the reaction often points to issues with the catalyst or reaction conditions.

Causality and Prevention:

-

Catalyst Activity: The active catalyst in CuAAC is Cu(I).[5] If you are starting with a Cu(II) salt (e.g., CuSO₄), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate the Cu(I) species in situ.

-

Ligand Effects: The use of ligands can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for this purpose.

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like water and alcohols can participate in the reaction mechanism and are often used in combination with organic co-solvents like t-butanol or DMSO.[6]

-

pH: The pH of the reaction mixture can influence the stability of the copper acetylide intermediate. Maintaining a slightly basic or neutral pH is generally optimal.

Identification and Removal:

-

Spectroscopic Analysis: Use ¹H NMR and Mass Spectrometry to analyze the crude reaction mixture.[7][8] Unreacted this compound will show a characteristic alkyne proton signal around 2.0-2.5 ppm. The desired triazole product will have a new singlet in the aromatic region (around 7.5-8.5 ppm).

-

Purification: Flash column chromatography is typically effective for separating the desired triazole product from unreacted starting materials and most side products.[9][10] Due to the increased polarity of the triazole ring, a more polar eluent (higher percentage of ethyl acetate in hexanes) will be required compared to the purification of Sonogashira products.

Experimental Protocol: Characterization by ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the crude product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[11]

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Analysis: Look for the key signals corresponding to the starting material and the product as described above.

Protecting Group Stability

Question 3: I am observing a polar byproduct that I suspect is the deprotected pyrrolidine. Under what conditions can the Boc group be cleaved?

Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. However, it can also be cleaved under certain basic or nucleophilic conditions, especially at elevated temperatures.

Causality and Prevention:

-

Acidic Conditions: Avoid strongly acidic conditions. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain neutrality.

-

Basic Conditions: While generally stable to many bases, prolonged exposure to strong bases, especially in protic solvents at high temperatures, can lead to Boc cleavage.[12] If your reaction requires basic conditions, consider using milder bases or running the reaction at a lower temperature.

-

Nucleophiles: Certain nucleophiles can also promote the removal of the Boc group. Be mindful of the other functional groups present in your reaction partners.

Identification and Removal:

-

TLC Analysis: The deprotected pyrrolidine will be significantly more polar than the Boc-protected starting material and product. It will likely remain at the baseline on a TLC plate developed with a hexanes/ethyl acetate solvent system.

-

Aqueous Workup: The deprotected pyrrolidine is typically water-soluble, especially in its protonated form. A standard aqueous workup with a mild acid wash (e.g., dilute citric acid or NH₄Cl solution) followed by extraction with an organic solvent can effectively remove this impurity.

Workflow for Removal of Deprotected Pyrrolidine

Caption: A workflow for the removal of the deprotected pyrrolidine side product.

References

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

-

ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved February 4, 2026, from [Link]

-

Unknown. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved February 4, 2026, from [Link]

-

Reddit. (n.d.). preventing TMS alkyne deprotecting in reaction : r/Chempros. Retrieved February 4, 2026, from [Link]

-

YouTube. (2023, December 1). Alkyne Reactions (Live Recording) Organic Chemistry Practice Session. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved February 4, 2026, from [Link]

-

Unknown. (n.d.). 9. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (2010, March 4). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

Technical Support Center: Scaling Up Reactions with (S)-1-Boc-3-Ethynylpyrrolidine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-ethynylpyrrolidine. This guide is designed to provide expert advice and troubleshooting strategies for scaling up reactions involving this versatile building block. As you transition from bench-scale experiments to larger-scale production, new challenges can arise. This document, structured in a question-and-answer format, addresses common issues encountered during the scale-up of two critical reaction types: Sonogashira coupling and Boc deprotection.

Part 1: Troubleshooting Guide for Sonogashira Coupling Scale-Up

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] However, scaling this reaction requires careful consideration of several parameters to maintain efficiency and product purity.

Question 1: My Sonogashira reaction yield has significantly dropped upon scale-up, and I'm observing a significant amount of homocoupled alkyne (Glaser coupling product). What's causing this and how can I prevent it?

Answer:

This is a classic challenge in scaling up Sonogashira reactions. The formation of alkyne dimers, known as Glaser coupling, is a copper-catalyzed aerobic oxidation process.[1] At a larger scale, factors that were negligible at the bench can become significant contributors to this side reaction.

Causality and Solutions:

-

Oxygen Contamination: The most common culprit is the presence of oxygen. While small-scale reactions might be sufficiently protected by a standard nitrogen or argon blanket, larger reactors have a greater surface area and headspace, increasing the risk of oxygen ingress.

-

Solution: Implement a robust inerting protocol. This involves multiple vacuum/inert gas cycles to thoroughly purge the reactor and headspace of any residual oxygen. Maintaining a slight positive pressure of inert gas throughout the reaction is also crucial. For very large-scale operations, using deoxygenated solvents and reagents is highly recommended.[1]

-

-

Copper (I) Catalyst Concentration: While essential for the catalytic cycle, an excess of copper (I) can accelerate the undesired Glaser coupling.

-

Solution: Carefully optimize the copper (I) iodide (CuI) loading. On a larger scale, it may be possible to reduce the catalyst loading relative to the reactants. Consider a copper-free Sonogashira protocol if homocoupling remains a persistent issue. Several modern catalyst systems are designed to operate efficiently without a copper co-catalyst.[1]

-

-

Base Selection: The choice and purity of the amine base are critical. Secondary amines like piperidine or diisopropylamine are often used, but their quality can impact the reaction outcome.[1]

-

Solution: Ensure you are using a high-purity, degassed amine base. On scale-up, consider using a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) which are less prone to side reactions.

-

Experimental Protocol: Minimizing Glaser Homocoupling in a Scale-Up Scenario

-

Reactor Preparation: The reactor should be thoroughly cleaned, dried, and then subjected to at least three cycles of evacuation and backfilling with high-purity argon or nitrogen.

-

Solvent and Reagent Degassing: Solvents (e.g., THF, DMF) and the amine base should be degassed prior to use. This can be achieved by sparging with an inert gas for 30-60 minutes or through freeze-pump-thaw cycles for smaller volumes.

-

Reagent Addition: Charge the aryl halide, this compound, and the palladium catalyst to the reactor under a positive pressure of inert gas.

-

Catalyst Premixing (Optional but Recommended): In a separate inerted vessel, premix the palladium catalyst and phosphine ligand (if used) in a small amount of degassed solvent. This can help ensure the active catalyst is formed correctly before being introduced to the main reaction mixture.

-

Controlled Addition: Add the degassed solvent and amine base to the reactor. Finally, add the copper (I) iodide.

-

Maintain Inert Atmosphere: Throughout the reaction, maintain a gentle flow of inert gas through the reactor headspace.

Question 2: After a successful large-scale Sonogashira coupling, I'm struggling with residual palladium contamination in my final product. How can I effectively remove it without resorting to column chromatography?

Answer:

Palladium contamination is a significant concern in the pharmaceutical industry due to strict regulatory limits. Removing it at scale requires methods that are both effective and practical for large quantities.

Causality and Solutions:

-

Catalyst Choice and Loading: Homogeneous palladium catalysts can be difficult to remove completely.[1] The amount of catalyst used directly correlates with the potential for contamination.

-

Work-up Procedure: Standard aqueous work-ups may not be sufficient to remove all palladium species.

-

Solution: Implement a post-reaction scavenging step. There are numerous commercially available palladium scavengers with different functional groups (e.g., thiols, amines) that can be added to the reaction mixture after completion. These scavengers bind to the palladium, and the resulting complex can often be filtered off. Activated carbon can also be an effective and economical choice for palladium removal.

-

Data Presentation: Comparison of Palladium Scavenging Methods

| Scavenger Type | Typical Loading (w/w vs. product) | Advantages | Disadvantages |

| Thiol-functionalized silica | 5-10% | High efficiency, easy filtration | Higher cost |

| Amine-functionalized resin | 10-20% | Good for various Pd species | Can sometimes chelate product |

| Activated Carbon | 10-50% | Low cost, readily available | Can adsorb product, requires careful optimization |

| TMT (Trithiocyanuric acid) | 1-5% | High affinity for Pd | Can introduce sulfur impurities |

Visualization: Workflow for Palladium Removal at Scale

Caption: Post-reaction palladium scavenging workflow.

Part 2: Troubleshooting Guide for Boc Deprotection Scale-Up

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, and its removal is a frequent step in multi-step syntheses.[3] Scaling up this process introduces challenges related to reaction control and product isolation.

Question 3: I'm scaling up the TFA-mediated Boc deprotection of my Sonogashira product. The reaction is much more exothermic than expected, and I'm seeing some degradation of my product. What should I do?

Answer:

The acid-catalyzed removal of a Boc group is an exothermic process that generates gaseous byproducts (isobutylene and carbon dioxide).[4] On a larger scale, the heat generated can be difficult to dissipate, leading to temperature spikes that can cause product degradation, especially with sensitive functional groups like alkynes.

Causality and Solutions:

-

Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

-

Solution: Implement controlled addition of the acid (e.g., trifluoroacetic acid - TFA) at a reduced temperature (e.g., 0-5 °C). This allows the cooling system of the reactor to manage the heat generated. Ensure the reactor's cooling jacket is functioning optimally and that the stirring is efficient to promote heat transfer.

-

-

Gas Evolution: The rapid evolution of CO2 and isobutylene can cause foaming and pressure build-up in a closed system.[4]

-

Solution: Ensure the reactor is properly vented to a scrubber system to handle the off-gassing safely. The controlled addition of the acid will also help to manage the rate of gas evolution.

-

-

Acid Concentration: Using a high concentration of a strong acid like TFA can lead to side reactions with other functional groups.

-

Solution: Optimize the concentration of the acid. It may be possible to use a milder acid or a lower concentration of TFA. For example, using HCl in a solvent like dioxane or ethyl acetate can be a milder alternative.[5]

-

Experimental Protocol: Scaled-Up Boc Deprotection with Enhanced Safety and Control

-

Reactor Setup: Ensure the reactor is equipped with an efficient cooling system, a dropping funnel for controlled addition, a robust mechanical stirrer, and a vent to a suitable scrubbing system.

-

Initial Charge: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane - DCM) and charge it to the reactor.

-

Cooling: Cool the solution to 0-5 °C.

-

Controlled Acid Addition: Add the acid (e.g., TFA or a solution of HCl in dioxane) dropwise via the dropping funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 10 °C).

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Once the reaction is complete, proceed with a carefully planned work-up procedure to neutralize the excess acid and isolate the product. A slow quench with a cooled basic solution is recommended.

Visualization: Boc Deprotection Mechanism and Gas Evolution

Sources

Technical Support Center: (S)-1-Boc-3-Ethynylpyrrolidine Click Chemistry Guide

Reagent Focus: (S)-1-Boc-3-Ethynylpyrrolidine CAS: 182413-88-1 Chemical Context: Chiral, N-Boc protected terminal alkyne used as a "click" handle in fragment-based drug discovery (FBDD) and PROTAC linker synthesis.

Introduction: The "Click" Paradox

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often described as "bulletproof," using functionalized chiral scaffolds like This compound introduces specific vulnerabilities. The presence of the Boc (tert-butyloxycarbonyl) group and the terminal alkyne creates a tension between reactivity and stability.

This guide addresses the four most common failure modes reported by medicinal chemists:

-

Glaser Homocoupling (Dimerization of the starting material).

-

Catalyst Death (Oxidation of Cu(I) leading to stalled reactions).

-

Boc-Deprotection (Inadvertent acidolysis during workup).

-

Copper Toxicity (Interference with downstream biological assays).

Module 1: Troubleshooting Reaction Failures

Pitfall 1: The "Double" Trouble (Glaser Coupling)

Symptom: The reaction mixture turns green/blue rapidly, and LCMS shows a mass corresponding to 2x[Starting Material] - 2H. Diagnosis: Oxidative homocoupling of the alkyne (Glaser coupling).

The Mechanism: In the presence of Oxygen and Copper, two terminal alkynes can couple to form a diyne. This consumes your expensive chiral scaffold and generates a byproduct that is often difficult to separate chromatographically.

Corrective Protocol:

-

Degassing is Non-Negotiable: Do not rely on "closed caps." Sparge solvents with Nitrogen or Argon for 15 minutes before adding the copper catalyst.

-

Reducing Agent Overload: Maintain a healthy excess of Sodium Ascorbate (NaAsc). NaAsc reduces any adventitious Cu(II) back to the active Cu(I) species and scavenges oxygen.

-

Stepwise Addition: Add the alkyne last if possible, or ensure the Cu-Ligand complex is pre-formed before introducing the alkyne.

Pitfall 2: The "Dead" Catalyst (Ligand Selection)

Symptom: Reaction stalls at <50% conversion. Adding more CuSO4 doesn't help. Diagnosis: Catalyst oxidation or sequestration. Context: this compound is lipophilic. If you use water-soluble ligands (like THPTA) in a predominantly organic solvent system without sufficient water, the copper may precipitate or fail to coordinate effectively.

Ligand Selection Matrix:

| Ligand | Solubility | Reactivity | Best Use Case |

| TBTA | Organic (DMSO/tBuOH) | Moderate | Standard synthesis in organic solvents. |

| THPTA | Aqueous | High | Bioconjugation; reactions requiring >50% water. |

| BTTAA | Aqueous/Organic | Very High | Low Cu-loading (10 µM); sensitive biomolecules. |

Module 2: Post-Reaction Integrity

Pitfall 3: The "Lost" Protecting Group (Boc Stability)

Symptom: NMR shows loss of the t-butyl singlet (~1.4 ppm). Mass spec shows [M-100]. Diagnosis: Acid-catalyzed deprotection during copper removal. The Trap: Many standard protocols recommend washing with 1M HCl or using acidic resins to remove copper. Do not do this. The Boc group is acid-labile. Even mild Lewis acidity from residual Copper(II) at elevated temperatures can trigger deprotection.

Safe Workup Protocol: Instead of acid, use Chelation .

-

EDTA Wash: Wash the organic phase with 0.1M EDTA (pH 7.4). The EDTA-Cu complex is water-soluble and stable.

-

Solid Phase Scavenging: Use a silica-based scavenger like QuadraPure™ TU (Thiourea) which binds Cu strongly without altering pH.

Pitfall 4: Copper Toxicity in Bioassays

Symptom: The "purified" compound kills cells in biological assays (false positive cytotoxicity). Diagnosis: Trace Copper contamination (<10 ppm is enough to be toxic). Validation: If your IC50 shifts significantly when you add 10 µM EDTA to your assay buffer, your compound is contaminated with Copper.

Visualizing the Pathway

Figure 1: The CuAAC Catalytic Cycle & Failure Points

This diagram illustrates the active catalytic cycle and the specific points where Oxygen (Glaser coupling) and Protonation (Boc loss) interfere.

Caption: The CuAAC cycle requires active Cu(I). Oxygen intrusion leads to catalyst death (Oxidation) or substrate consumption (Glaser Coupling).

Figure 2: Workup Decision Tree

Follow this logic to ensure Boc-stability and Copper removal.

Caption: Decision matrix for post-reaction processing. Acidic washes are strictly prohibited to preserve the Boc group.

Standardized Protocol: this compound Click Reaction

Scale: 1.0 mmol Solvent System: DMSO:Water (4:1) or tBuOH:Water (1:1). Note: DMSO is preferred for this lipophilic scaffold.

-

Preparation:

-

Dissolve Alkyne (1.0 eq) and Azide (1.0 - 1.2 eq) in DMSO (4 mL).

-

Prepare CuSO4·5H2O stock (100 mM in water).

-

Prepare TBTA ligand stock (50 mM in DMSO).

-

Prepare Sodium Ascorbate (freshly prepared 500 mM in water).

-

-

Complexation (The "Trick"):

-

Mix CuSO4 (5 mol%, 50 µL) and TBTA (10 mol%, 200 µL) in a separate vial before adding to the reaction. The solution should turn deep blue. This pre-complexation protects the copper.[1]

-

-

Initiation:

-

Add the Cu-TBTA complex to the Alkyne/Azide mixture.[2]

-

Add Water (1 mL).

-

Flush headspace with Nitrogen.

-

Add Sodium Ascorbate (20 mol%, 40 µL) dropwise. The blue color should fade to colorless or pale yellow.

-

-

Monitoring:

-

Stir at Room Temperature.

-

Monitor by TLC or LCMS. If the mixture turns green/blue again, add another 10 mol% of Sodium Ascorbate immediately to reduce oxidized copper.

-

FAQ: Rapid Fire Troubleshooting

Q: My reaction mixture turned bright yellow. Is this normal? A: Yes! A yellow/orange precipitate often indicates the formation of Copper(I)-Acetylide intermediates. This is a sign the reaction is working, but it might be stalling due to solubility. Add a small amount of DMSO to redissolve.

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4/Ascorbate? A: It is not recommended. CuI is thermodynamically unstable and can form polynuclear clusters that are catalytically inactive. The CuSO4 + Ascorbate method generates "nascent" Cu(I) which is far more active.

Q: How do I remove the Boc group after the click reaction? A: Once the triazole is formed and purified (copper-free), you can use standard TFA/DCM (1:1) or HCl/Dioxane (4M). The triazole ring is extremely stable to acid.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters (Introducing TBTA). Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (Introducing THPTA and quenching protocols). Link

-

Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition (Glaser Coupling Mechanisms). Link

Sources

Technical Support Center: (S)-1-Boc-3-Ethynylpyrrolidine Deprotection

Ticket ID: BOC-OPT-3EP Status: Open Subject: Optimization of N-Boc Removal in the Presence of a Terminal Alkyne Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Reactivity

You are likely reading this guide because your standard deprotection protocol (TFA/DCM or HCl/MeOH) for (S)-1-Boc-3-Ethynylpyrrolidine yielded a complex mixture, a "gum," or a product with an unexpected mass of [M+56].

While the Boc group is acid-labile, the terminal alkyne on the pyrrolidine ring is not inert. It acts as a nucleophile. In standard acidic conditions, the cleavage of the Boc group generates a reactive tert-butyl carbocation .[1][2][3] Without intervention, this cation attacks the electron-rich

This guide provides the optimized workflows to suppress this side reaction and isolate the product in high purity.

Module 1: The Mechanism of Failure

To solve the problem, we must visualize the competition between the desired pathway and the side reaction.

The Cation Trap

When the Boc group cleaves, it releases a tert-butyl cation (

Key Diagnostic:

-

Mass Spec: Observation of M+56 peaks (tert-butylated product).

-

NMR: Loss of the terminal alkyne proton signal; appearance of new alkyl peaks.

Visualizing the Pathway

Caption: Mechanistic divergence showing how the tert-butyl cation attacks the alkyne (red path) unless intercepted by a scavenger (green path).

Module 2: Optimized Protocols

Do not use unbuffered TFA or aqueous HCl without specific precautions. Choose Method A for high-value/small-scale batches requiring high purity, or Method B for scalable synthesis where filtration is preferred.

Method A: The Scavenger Protocol (TFA/TES)

Best for: Maximizing yield and preventing alkylation.

The Logic: We introduce Triethylsilane (TES) . TES is a "hydride donor" that reacts with the

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Limiting Reagent |

| DCM | [0.1 M] | Solvent (Non-nucleophilic) |

| Triethylsilane (TES) | 2.0 - 5.0 | Critical Scavenger |

| TFA | 10 - 20 | Acid Source |

Step-by-Step:

-

Dissolve this compound in anhydrous DCM (0.1 M concentration).

-

Add Triethylsilane (TES) (2.0 equiv). Note: Anisole can be used, but TES is easier to remove.

-

Cool the solution to 0°C (Ice bath). Temperature control is vital to suppress polymerization.

-

Add TFA dropwise.[4]

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and monitor by TLC/LCMS.

-

Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove excess TFA and TES.

-

Result: Product is isolated as the TFA salt.

Method B: The Precipitation Protocol (HCl/Dioxane)

Best for: Scale-up and easy isolation of the solid salt.

The Logic: Using 4M HCl in Dioxane often forces the product (amine hydrochloride) to precipitate out of solution as it forms. This phase separation protects the amine and alkyne from further side reactions in the solution phase.

Step-by-Step:

-

Dissolve substrate in minimal dry Dioxane or Et2O.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (5-10 equiv) dropwise.

-

Stir at RT. A white precipitate should form within 1-2 hours.

-

Isolation: Filter the solid under nitrogen (hygroscopic!). Wash the cake with cold Et2O.

-

Result: Product is isolated as the pure HCl salt.

Module 3: Isolation & Handling (The "Gotchas")

A common failure point is the workup after the chemistry is done.

Warning: Volatility & Solubility